molecular formula C14H18N2O3 B6093442 ethyl (E)-2-(N'-benzylcarbamimidoyl)-3-hydroxybut-2-enoate

ethyl (E)-2-(N'-benzylcarbamimidoyl)-3-hydroxybut-2-enoate

Cat. No.: B6093442
M. Wt: 262.30 g/mol
InChI Key: WSDMPSDYGBNUOZ-ZRDIBKRKSA-N
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Description

Ethyl (E)-2-(N’-benzylcarbamimidoyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of carbamimidoyl derivatives This compound is characterized by the presence of a benzyl group attached to a carbamimidoyl moiety, which is further connected to a hydroxybutenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-(N’-benzylcarbamimidoyl)-3-hydroxybut-2-enoate typically involves the following steps:

    Formation of the Carbamimidoyl Intermediate: This step involves the reaction of benzylamine with an appropriate carbamoyl chloride under basic conditions to form the benzylcarbamimidoyl intermediate.

    Esterification: The intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the desired ester product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-(N’-benzylcarbamimidoyl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (E)-2-(N’-benzylcarbamimidoyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The benzylcarbamimidoyl moiety may interact with enzymes or receptors, leading to modulation of their activity. The hydroxybutenoate ester group may also play a role in the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-2-(N’-methylcarbamimidoyl)-3-hydroxybut-2-enoate
  • Ethyl (E)-2-(N’-phenylcarbamimidoyl)-3-hydroxybut-2-enoate
  • Ethyl (E)-2-(N’-benzylcarbamimidoyl)-3-hydroxybut-2-enoate

Uniqueness

Ethyl (E)-2-(N’-benzylcarbamimidoyl)-3-hydroxybut-2-enoate is unique due to the presence of the benzyl group, which can impart specific chemical and biological properties. This compound may exhibit different reactivity and interactions compared to its methyl or phenyl analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl (E)-2-(N'-benzylcarbamimidoyl)-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(18)12(10(2)17)13(15)16-9-11-7-5-4-6-8-11/h4-8,17H,3,9H2,1-2H3,(H2,15,16)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDMPSDYGBNUOZ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C(=NCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C(=NCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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